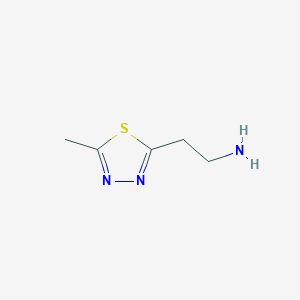

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine

Description

Positional Isomerism

The 1,3,4-thiadiazole core distinguishes it from other thiadiazole isomers (e.g., 1,2,3-thiadiazole). Substitution patterns at positions 2, 4, or 5 would yield distinct positional isomers.

Tautomerism

While the ethylamine side chain lacks prototropic tautomerism, the thiadiazole ring can exhibit tautomeric shifts under specific conditions. For example:

- Thione-thiol tautomerism : The sulfur atom may participate in resonance-driven proton transfers, though this is less common in 1,3,4-thiadiazoles compared to their 1,2,5-thiadiazole counterparts.

- Annular tautomerism : Nitrogen lone pairs in the thiadiazole ring could theoretically enable proton redistribution, though crystallographic studies of related compounds (e.g., 5-phenyl-1,3,4-thiadiazole-2-thione) favor the thione form in solid-state configurations.

Experimental evidence from NMR spectroscopy of analogous thiadiazoles suggests that tautomeric equilibria are influenced by solvent polarity and temperature. For instance, in dimethyl sulfoxide (DMSO), intramolecular hydrogen bonding stabilizes specific tautomers, as observed in 5-(2’-pyridyl)-2-cinnamylamino-1,3,4-thiadiazole.

Properties

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSMMEJJXLUOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine typically involves multi-step synthesis starting from suitable precursors such as thiosemicarbazide or related hydrazine derivatives, followed by cyclization to form the thiadiazole ring and functional group transformations to install the ethanamine side chain.

Preparation via Thiosemicarbazide Cyclization

One common approach is the cyclization of thiosemicarbazide derivatives with carboxylic acid or acid chloride precursors that contain the appropriate carbon skeleton. For example, methyl-substituted thiadiazoles can be synthesized by reacting thiosemicarbazide with methyl-substituted acid derivatives under dehydrating conditions such as phosphorus oxychloride (POCl3) to induce ring closure forming the 1,3,4-thiadiazole core.

- Stepwise outline:

- Reaction of thiosemicarbazide with a methyl-substituted carboxylic acid or acid chloride.

- Cyclization under dehydrating conditions (e.g., POCl3).

- Introduction of ethanamine side chain either by substitution or reduction of a precursor group.

This method is supported by synthetic schemes in the literature where thiosemicarbazide and acid chlorides are key intermediates in preparing substituted thiadiazoles.

Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole

Another synthetic route involves alkylation of 2,5-dimercapto-1,3,4-thiadiazole with appropriate alkyl halides that contain the ethanamine moiety or a protected form thereof. For example, the alkylation with bromoethylamine derivatives in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) leads to the formation of the desired ethanamine-substituted thiadiazole.

- Key reaction conditions:

- Base-mediated alkylation (K2CO3).

- Polar aprotic solvent (DMF).

- Controlled temperature to optimize yield.

This approach allows direct installation of the ethanamine side chain on the thiadiazole ring, providing a straightforward route to this compound when starting from the methyl-substituted thiadiazole core.

Sequential Condensation and Oxidative Cyclization

A more recent and efficient method involves sequential condensation of thiosemicarbazide with aldehydes bearing the ethanamine side chain, followed by oxidative cyclization using iodine (I2) as an oxidant. This transition-metal-free method offers mild conditions and broad substrate compatibility.

- Procedure:

- Condensation of thiosemicarbazide with 5-methyl-2-formyl ethanamine or related aldehyde.

- Oxidative cyclization mediated by I2 to form the thiadiazole ring.

- Purification to isolate the this compound.

This method is scalable and efficient, providing high yields and purity without the need for harsh reagents or conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings

From Shukla et al. (2012): The synthesis of 1,3,4-thiadiazole derivatives via thiosemicarbazide cyclization with acid chlorides under POCl3 was demonstrated with good yields and allowed further functionalization. Although their focus was on bis-aminothiadiazoles, the methodology is applicable to mono-substituted analogs such as this compound.

From El-Gaby et al. (2015): Alkylation of 2,5-dimercapto-1,3,4-thiadiazole with alkyl bromides in the presence of potassium carbonate in DMF gave high yields of alkylated thiadiazoles. The method is efficient for introducing ethanamine substituents when appropriate alkyl halides are used.

From Niu et al. (2015): The sequential condensation of thiosemicarbazide with aldehydes followed by iodine-mediated oxidative cyclization provides a mild and efficient route to 2-amino-substituted thiadiazoles. This method avoids harsh reagents and is compatible with a variety of functional groups, making it suitable for synthesizing this compound derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated reagents and bases like sodium hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiepileptic agent.

Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.

Materials Science: It is used in the synthesis of advanced materials, including dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Chain Length : The ethanamine side chain (vs. methanamine) improves solubility and target engagement due to extended hydrogen-bonding capacity .

Comparison with 1,3,4-Oxadiazole Analogues

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Key Differences :

Biological Activity

Overview

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine is a heterocyclic compound that belongs to the class of thiadiazoles. This compound has garnered interest due to its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties. The biological activity of thiadiazole derivatives is attributed to their ability to interact with various biological targets, including enzymes and receptors.

The primary mechanism of action for this compound involves its interaction with specific biomolecules:

- Enzyme Inhibition : This compound has been identified as a potent inhibitor of urease, an enzyme crucial for the metabolism of urea in certain bacteria. By binding to the active site of urease, it prevents the conversion of urea into ammonia and carbon dioxide, thereby inhibiting bacterial growth.

- Cell Signaling Modulation : The compound influences various cellular processes by modulating signaling pathways and gene expression. For instance, it has been reported to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. It has shown efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit urease-producing bacteria like Helicobacter pylori makes it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. For example, compounds with similar structures have been shown to inhibit the proliferation of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2). The reported IC50 values for these activities indicate potent cytotoxic effects .

| Cell Line | IC50 Value (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 0.28 | Growth inhibition |

| HepG2 | 9.6 | Cytotoxicity |

Case Studies

- Urease Inhibition Study : A study evaluated the inhibitory effects of various thiadiazole derivatives on human carbonic anhydrases I and II. The results indicated that certain derivatives exhibited IC50 values ranging from 0.144 nM to 17.95 nM against these enzymes, highlighting their potential as therapeutic agents .

- Anticancer Efficacy : In a comparative study on novel 1,3,4-thiadiazole derivatives, compounds featuring the 5-methyl substitution demonstrated enhanced cytotoxicity against MCF-7 and HepG2 cell lines compared to non-substituted analogs. This suggests that structural modifications can significantly influence biological activity .

Q & A

Q. Advanced Research Focus :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV). Analyze charge distribution on the thiadiazole ring to predict nucleophilic attack sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., sulfur atoms in thiadiazole) for electrophilic substitution .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes with thiol groups) to prioritize derivatives for bioactivity assays .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus :

- Case Example : Discrepancies in NH2 proton signals (e.g., splitting due to hydrogen bonding) can be resolved by variable-temperature NMR (VT-NMR) to observe dynamic effects .

- Cross-Validation : Correlate IR carbonyl peaks with X-ray crystallography data to confirm tautomeric forms or salt formation .

- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting spectral interpretations .

What biological screening approaches are recommended for evaluating this compound’s bioactivity?

Q. Advanced Research Focus :

- In Silico Screening : Perform molecular dynamics simulations to assess binding affinity for targets like acetylcholinesterase or bacterial efflux pumps .

- In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC values against S. aureus and E. coli) and cytotoxicity using MTT assays on mammalian cell lines .

- Structure-Activity Relationships (SAR) : Modify the ethanamine side chain (e.g., introduce halogen substituents) and compare bioactivity trends .

How can researchers optimize reaction conditions to minimize byproduct formation in thiadiazole alkylation?

Q. Advanced Research Focus :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiadiazole nitrogen.

- Temperature Control : Maintain 50–60°C to avoid side reactions (e.g., ring-opening).

- Catalyst Screening : Test Pd/C or CuI for regioselective alkylation, reducing dimerization byproducts .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus :

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large batches.

- Stability : Store intermediates under nitrogen to prevent oxidation of the thiadiazole ring .

- Yield Reproducibility : Implement process analytical technology (PAT) to monitor critical parameters (pH, temperature) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.